Product packaging for 1-(2-Fluorobenzoyl)-3-methylpiperazine(Cat. No.:CAS No. 1240567-73-0)

1-(2-Fluorobenzoyl)-3-methylpiperazine

Cat. No.: B2976763
CAS No.: 1240567-73-0
M. Wt: 222.263
InChI Key: JMPHPVAUNKWEBF-UHFFFAOYSA-N
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Description

The Piperazine (B1678402) Scaffold as a Privileged Structure in Contemporary Chemical Synthesis and Design

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is widely regarded as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This designation is attributed to its frequent appearance in a multitude of biologically active compounds and approved pharmaceutical agents. nih.govnih.gov The widespread use of the piperazine moiety stems from its unique combination of physicochemical properties. Its presence can enhance aqueous solubility, modulate basicity (pKa), and provide versatile handles for chemical modification, which are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.govresearchgate.net

The structural characteristics of the piperazine core allow it to serve as an adaptable linker or central scaffold, capable of orienting various pharmacophoric groups in precise spatial arrangements to interact effectively with biological targets. nih.gov Consequently, piperazine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antidepressant, antiviral, and anti-inflammatory properties. researchgate.netnih.gov

Rationale for Focused Academic Inquiry into N-Acylated Piperazine Architectures

The functionalization of the piperazine ring at its nitrogen atoms is a key strategy in drug design. N-acylation, the process of attaching an acyl group (such as a benzoyl group) to one of the nitrogen atoms, is of particular importance. This modification transforms the basic secondary or primary amine into a neutral amide, which has several significant consequences for the molecule's properties.

Firstly, N-acylation can introduce a hydrogen bond acceptor (the carbonyl oxygen) and a rigid, planar amide bond, which can lead to more specific and high-affinity interactions with biological targets like enzymes and receptors. Secondly, the acyl group provides a modular point for diversification; by varying the substituents on the aromatic ring of the benzoyl group, chemists can fine-tune the electronic, steric, and lipophilic properties of the molecule. This systematic modification is a fundamental tactic in structure-activity relationship (SAR) studies aimed at enhancing potency, selectivity, and metabolic stability. The synthesis of N-acyl piperazines is generally straightforward, often involving the reaction of a piperazine derivative with an appropriate acyl chloride or carboxylic acid. nih.govambeed.com

Scope and Objectives of Research on 1-(2-Fluorobenzoyl)-3-methylpiperazine within Heterocyclic Chemistry

While specific, in-depth research publications focusing exclusively on this compound are not prevalent in public literature, its structure positions it as a compound of significant interest within broader drug discovery programs. The synthesis of this specific molecule is logically pursued as part of a chemical library of related analogues for biological screening.

The primary objectives for the synthesis and study of this compound would include:

Exploring Structure-Activity Relationships: The molecule combines three key structural motifs: the piperazine core, a methyl group at the 3-position, and a 2-fluoro-substituted benzoyl group. The methyl group introduces chirality and a specific steric profile. The fluorine atom at the ortho (2-position) of the benzoyl ring acts as a bioisostere for a hydrogen atom but introduces significant electronic changes, including high electronegativity and the ability to form specific hydrogen bonds or dipole interactions, which can modulate binding affinity and metabolic pathways.

Serving as a Chemical Intermediate: This compound can act as a key building block for the synthesis of more complex molecules. The remaining secondary amine on the piperazine ring provides a reactive site for further functionalization.

Lead Compound Development: Molecules incorporating the (fluorophenyl)piperazine moiety are investigated in numerous therapeutic areas, including as receptor antagonists and central nervous system agents. evitachem.comresearchgate.net Therefore, this compound would be a candidate for screening in a wide range of biological assays to identify potential lead compounds for new therapeutic agents.

The synthesis of this compound would typically be achieved via the acylation of 3-methylpiperazine with 2-fluorobenzoyl chloride under basic conditions, a standard and reliable method for creating such amide linkages. evitachem.com

Compound Data Tables

Table 1: Chemical Identity of this compound

IdentifierValue
IUPAC Name (2-Fluorophenyl)(3-methylpiperazin-1-yl)methanone
Molecular Formula C₁₂H₁₅FN₂O
Molecular Weight 222.26 g/mol
Canonical SMILES CC1CN(CCN1)C(=O)C2=CC=CC=C2F
Structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15FN2O B2976763 1-(2-Fluorobenzoyl)-3-methylpiperazine CAS No. 1240567-73-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-fluorophenyl)-(3-methylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O/c1-9-8-15(7-6-14-9)12(16)10-4-2-3-5-11(10)13/h2-5,9,14H,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPHPVAUNKWEBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Strategies for 1 2 Fluorobenzoyl 3 Methylpiperazine

Retrosynthetic Analysis and Strategic Precursor Selection for N-Acylated Piperazines

The synthetic design for 1-(2-Fluorobenzoyl)-3-methylpiperazine begins with a retrosynthetic analysis, a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. The most logical disconnection for this compound is the amide bond, which is a common and reliable bond-forming reaction.

This disconnection yields two key precursors: 3-methylpiperazine and an activated form of 2-fluorobenzoic acid, typically 2-fluorobenzoyl chloride. This approach is strategically sound as it relies on the robust and well-documented N-acylation of a secondary amine.

Key Precursors:

3-Methylpiperazine: This is a readily available, unsymmetrical piperazine (B1678402) derivative. The presence of the methyl group introduces regiochemical considerations in acylation reactions.

2-Fluorobenzoyl Chloride: This acyl halide is the activated form of 2-fluorobenzoic acid, making it highly reactive towards nucleophilic attack by the amine.

The selection of these precursors is based on their commercial availability, the high efficiency of amide bond formation, and the predictability of the reaction outcome. The primary challenge in this synthesis is controlling the regioselectivity of the acylation of 3-methylpiperazine, as it possesses two secondary amine groups with different steric environments.

Targeted Synthetic Routes to Achieve the this compound Core

The formation of the this compound core can be achieved through several established synthetic routes, ranging from classical methods to more contemporary approaches.

Classical and Contemporary Approaches in Piperazine Functionalization

The N-functionalization of piperazines is a cornerstone of medicinal chemistry, with a vast array of methods available for N-acylation.

Classical Approach: Schotten-Baumann Reaction

The most direct and widely used method for the synthesis of this compound is the Schotten-Baumann reaction. This involves the reaction of 3-methylpiperazine with 2-fluorobenzoyl chloride in the presence of a base.

The reaction is typically carried out in a biphasic system or in a suitable organic solvent. The base, often an aqueous solution of sodium hydroxide (B78521) or an organic amine like triethylamine, serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

In the case of 3-methylpiperazine, the acylation is expected to occur preferentially at the N4 position (the nitrogen atom further from the methyl group) due to reduced steric hindrance. This regioselectivity is a key consideration in the synthesis of unsymmetrically substituted piperazines.

Contemporary Approaches

More recent methods for N-acylation focus on improving reaction conditions, minimizing byproducts, and expanding substrate scope. These can include:

Coupling Reagents: The use of peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) allows for the direct amidation of 2-fluorobenzoic acid with 3-methylpiperazine, avoiding the need to prepare the acyl chloride.

Enzyme-Catalyzed Acylation: Biocatalytic methods using lipases can offer high chemo- and regioselectivity under mild reaction conditions, presenting a greener alternative to traditional chemical methods.

A representative laboratory-scale synthesis of this compound via the Schotten-Baumann reaction is outlined below:

StepReagents and ConditionsPurpose
1 3-Methylpiperazine, Dichloromethane (DCM), Triethylamine (TEA)Dissolve the starting amine and add a base to act as an acid scavenger.
2 2-Fluorobenzoyl chloride (dissolved in DCM), dropwise addition at 0 °CSlow addition of the acylating agent to control the exothermic reaction.
3 Stir at room temperature for 2-4 hoursAllow the reaction to proceed to completion.
4 Aqueous workup (e.g., washing with NaHCO₃ solution and brine)Remove unreacted starting materials and byproducts.
5 Drying over Na₂SO₄, filtration, and solvent evaporationIsolate the crude product.
6 Purification by column chromatography or recrystallizationObtain the pure this compound.

Multi-Step Synthesis of Benzoyl-Substituted Piperazines

While the direct acylation of 3-methylpiperazine is the most straightforward route, multi-step sequences can be employed, particularly when further functionalization of the piperazine ring is desired or when managing regioselectivity is challenging.

An alternative multi-step approach could involve the construction of the piperazine ring itself with the desired substituents already in place. For example, a suitably substituted diamine could be cyclized with a dihaloalkane to form the piperazine core.

Emerging and Sustainable Synthetic Approaches for Piperazine Ring Systems

The field of organic synthesis is continually evolving, with a strong emphasis on the development of more sustainable and efficient methodologies. These emerging strategies are also applicable to the synthesis of piperazine derivatives.

Carbon-Hydrogen (C-H) Functionalization Strategies for Piperazine Scaffolds

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the formation of C-C and C-heteroatom bonds by activating otherwise inert C-H bonds. While not directly applicable to the N-acylation step, C-H functionalization can be used to modify the piperazine scaffold itself, providing access to novel derivatives.

For example, after the synthesis of this compound, C-H activation strategies could potentially be used to introduce additional substituents onto the carbon backbone of the piperazine ring. This would traditionally require multi-step synthetic sequences.

Catalytic Methodologies in Piperazine Derivatization

The use of catalysts is central to modern, sustainable chemistry. In the context of synthesizing this compound, catalytic methods can be applied to the key amide bond-forming step.

Catalytic Amidation

Instead of using stoichiometric activating agents like those required for forming an acyl chloride, direct catalytic amidation of 2-fluorobenzoic acid with 3-methylpiperazine is a more atom-economical and environmentally friendly approach. Various catalytic systems, often based on boron or zirconium compounds, have been developed for this purpose. These catalysts facilitate the dehydration of the carboxylic acid and amine to form the amide bond, with water being the only byproduct.

Catalyst TypeExampleReaction ConditionsAdvantages
Boric Acid Derivatives Phenylboronic acidHigh temperature, azeotropic removal of waterLow cost, low toxicity
Zirconium Catalysts Zirconium(IV) chlorideMilder conditionsHigh efficiency
Titanium Catalysts Titanium(IV) isopropoxideModerate to high temperaturesReadily available

These catalytic methods represent a significant advancement in the synthesis of N-acylated piperazines, offering a more sustainable alternative to classical approaches.

Stereoselective Synthesis and Chiral Induction for 3-Methylpiperazine Derivatives

The synthesis of enantiomerically pure 3-methylpiperazine is a critical precursor step for producing specific stereoisomers of this compound. The chirality, originating from the stereocenter at the C3 position, is crucial as different enantiomers can exhibit varied biological activities. Key strategies to achieve high enantiomeric purity include asymmetric synthesis using chiral auxiliaries, chiral pool synthesis starting from readily available chiral molecules, and catalytic asymmetric reactions. rsc.orgnih.gov

One prevalent approach is the use of the chiral pool, leveraging optically pure amino acids like L-alanine or D-alanine as starting materials. google.com A multi-step synthesis can convert a starting α-amino acid into an orthogonally bis-protected chiral 1,2-diamine. This key intermediate then undergoes a cyclization reaction, such as an aza-Michael addition, to form the piperazine ring while retaining the stereochemical integrity of the original amino acid. rsc.org For instance, a synthesis starting from (R)-(−)-phenylglycinol as a chiral auxiliary can yield (R)-(+)-2-methylpiperazine through a diastereoselective methylation step that achieves a diastereomeric excess (de) of over 90%. rsc.org

Catalytic asymmetric synthesis represents another powerful method. For example, palladium-catalyzed asymmetric tandem allylic substitution has been employed to create optically active 2-vinylpiperazine derivatives with high enantiomeric excess (ee). rsc.org Furthermore, chiral piperazines themselves can serve as catalysts. Research has shown that (2S,5S)-2,5-dialkyl substituted piperazines can catalyze the enantioselective addition of dialkylzincs to aldehydes, achieving up to 96% ee. This principle of chiral induction, where a chiral molecule directs the formation of a specific enantiomer, is fundamental to these advanced synthetic routes.

The table below summarizes various approaches to synthesizing chiral piperazine derivatives, highlighting the diversity of methods employed to control stereochemistry.

MethodChiral Source / CatalystKey TransformationReported Purity (ee/de)Reference
Chiral Auxiliary(R)-(−)-PhenylglycinolDiastereoselective methylation of a 2-oxopiperazine intermediate>90% de rsc.org
Chiral Pool SynthesisOptically pure α-amino acidsConversion to chiral 1,2-diamines followed by cyclizationHigh enantiomeric purity rsc.orgnih.gov
Asymmetric CatalysisPalladium complex with a chiral phosphinophenyl)pyridine ligandAsymmetric tandem allylic substitution86% ee rsc.org
Chiral Catalyst(2S,5S)-2,5-Di-isobutylpiperazine dilithium (B8592608) saltEnantioselective addition of diethylzinc (B1219324) to benzaldehydeUp to 96% ee

Optimization of Reaction Conditions and Process Efficiency

The efficient synthesis of this compound hinges on the optimization of the final acylation step, where 3-methylpiperazine is coupled with a 2-fluorobenzoyl derivative. Process efficiency is determined by factors such as chemical yield, purity of the final product, reaction time, cost of reagents, and operational simplicity.

A critical aspect of optimization involves the coupling reaction between the piperazine and the carboxylic acid (or its activated form). Studies on analogous reactions, such as the amidation of 1-Boc-piperazine, provide valuable insights. nih.gov The choice of solvent, coupling agents, and temperature significantly impacts reaction outcomes. For example, screening various solvents revealed that acetonitrile (B52724) can provide optimal yields in coupling reactions facilitated by reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCl) and hydroxybenzotriazole (B1436442) (HOBt). nih.gov

Minimizing side-product formation is another key objective. In the acylation of piperazine, a common side product is the di-acylated species, where both nitrogen atoms of the piperazine ring react. To control this, the stoichiometry of the reactants is crucial. Using an excess of the piperazine nucleophile can effectively suppress the formation of the bis-amide byproduct. nih.govnih.gov The order of addition is also important; adding the acyl chloride dropwise to a solution of piperazine ensures that the electrophile is always surrounded by an excess of the nucleophile, thus favoring mono-acylation. nih.gov

The following table outlines key parameters and their impact on the optimization of piperazine acylation reactions, based on findings from related syntheses.

ParameterCondition / ReagentObjectiveObservation / OutcomeReference
SolventAcetonitrile (CH₃CN)Maximize YieldOptimal yields obtained compared to lower boiling point solvents like DCM or THF. nih.gov
StoichiometryExcess PiperazineMinimize Di-acylationUsing an excess of piperazine significantly reduces the formation of the double addition product. nih.govnih.gov
Coupling AgentsEDCl / HOBt / NEt₃Activate Carboxylic AcidStandard peptide coupling agents effectively facilitate amide bond formation. nih.gov
Temperature125–135 °C (for specific acylations)Improve Reaction Rate/YieldOptimal temperature for certain solvent-free acylation reactions; lower temperatures resulted in incomplete conversion. nih.gov
Protecting GroupN-BocAchieve Mono-acylationAllows for regioselective functionalization of the piperazine ring. nih.govmdpi.com
Order of AdditionSlow addition of electrophile to nucleophileEnhance SelectivityReduces side reactions and improves the yield of the desired mono-acylated product. nih.gov

Advanced Spectroscopic and Structural Elucidation of 1 2 Fluorobenzoyl 3 Methylpiperazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of 1-(2-Fluorobenzoyl)-3-methylpiperazine in solution. It not only confirms the core structure but also provides deep insights into the compound's dynamic conformational behavior.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the 2-fluorobenzoyl group and the aliphatic protons of the 3-methylpiperazine ring. Due to the hindered rotation around the amide C-N bond, many of the piperazine (B1678402) signals appear as broad resonances at room temperature, often resolving into distinct sets of signals for different rotamers at lower temperatures.

The aromatic region typically displays four multiplets corresponding to the four protons on the fluorinated benzene (B151609) ring. The methyl group on the piperazine ring appears as a doublet, coupled to the adjacent methine proton. The piperazine ring protons themselves present a complex series of signals due to their diastereotopic nature and the effects of conformational dynamics.

The ¹³C NMR spectrum complements the proton data, showing distinct resonances for each carbon atom in the molecule. The carbonyl carbon of the amide group is readily identifiable by its characteristic downfield shift. Similar to the proton spectrum, piperazine carbon signals can be broadened due to the slow interconversion between conformers on the NMR timescale. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on established chemical shift ranges for N-acylated piperazines and substituted benzene rings.

Chemical structure of this compound with atom numbering

Figure 1. Structure and atom numbering for NMR assignment.

Click to view Interactive NMR Data Table
Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Description
C1' (C=O)-~168-170Amide Carbonyl
C1"-~125-130Aromatic Quaternary (ipso)
C2"-~160-163 (d, JCF ≈ 250 Hz)Aromatic Quaternary (C-F)
C3"-C6"~7.1-7.5~115-132Aromatic CH
C2, C6~2.5-4.5 (broad)~42-55 (broad)Piperazine CH₂ (adjacent to N-acyl)
C3~3.0-4.0 (broad)~45-55 (broad)Piperazine CH
C5~2.8-3.8 (broad)~40-50 (broad)Piperazine CH₂ (adjacent to NH)
3-CH₃~1.1-1.3 (d)~15-20Methyl
N-HVariable (broad)-Amine

To definitively assign the complex NMR signals and establish the molecule's connectivity, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity within the piperazine ring, for instance, by correlating the 3-CH₃ signal to the H3 proton, and then sequentially mapping the connections from H3 to its neighbors on the C2 and C5 positions. It also confirms the coupling relationships between the adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This experiment allows for the unambiguous assignment of each carbon signal by linking it to its attached, and often more easily assigned, proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (typically 2-3 bond) correlations between protons and carbons. Key HMBC correlations would include the link from the piperazine protons at C2 and C6 to the amide carbonyl carbon (C1'), confirming the site of acylation. Correlations from aromatic protons to neighboring aromatic carbons would further solidify the benzoyl ring assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing crucial information about the molecule's three-dimensional structure and preferred conformation. For example, NOESY could reveal spatial relationships between the protons of the 2-fluorobenzoyl group and the protons on the piperazine ring, helping to define the orientation of the two rings relative to each other.

N-acylated piperazines, including this compound, exhibit complex conformational behavior in solution. nih.gov This complexity arises from two primary dynamic processes: the hindered rotation around the C(O)-N amide bond, which has partial double-bond character, and the chair-to-chair ring inversion of the piperazine ring. researchgate.net

At room temperature, the rate of interconversion between the resulting rotational isomers (rotamers) is often slow on the NMR timescale. This leads to the observation of broad signals or even separate sets of signals for each conformer. nih.gov By performing temperature-dependent NMR experiments, these dynamic processes can be studied.

As the temperature is increased, the rate of rotation and ring inversion increases. This causes the distinct signals for the different conformers to broaden, coalesce into a single broad peak at a specific coalescence temperature (Tc), and finally sharpen into a time-averaged signal at higher temperatures. nih.gov From the coalescence temperature and the frequency difference between the signals at low temperature, the Gibbs free energy of activation (ΔG‡) for the conformational process can be calculated. For N-benzoylpiperazines, these activation energy barriers are typically in the range of 60-70 kJ/mol. researchgate.net

Vibrational Spectroscopy (Fourier-Transform Infrared, FT-IR; Raman) for Functional Group Analysis

Vibrational spectroscopy provides a rapid and effective method for identifying the key functional groups present in the molecule.

FT-IR Spectroscopy: The FT-IR spectrum is dominated by a strong absorption band corresponding to the amide carbonyl (C=O) stretch, which is expected in the region of 1630-1660 cm⁻¹. Other key absorptions include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule (around 2800-3100 cm⁻¹), N-H stretching of the secondary amine in the piperazine ring (around 3200-3400 cm⁻¹), and C-N stretching vibrations (1200-1350 cm⁻¹). The C-F stretch of the fluorobenzoyl group would also produce a characteristic band, typically in the 1100-1250 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the C=C stretching modes, often give rise to strong signals in the Raman spectrum in the 1400-1600 cm⁻¹ range.

Table 2: Expected Vibrational Frequencies for this compound

Click to view Interactive Vibrational Data Table
Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
N-H Stretch (Piperazine)3200 - 3400Medium
Aromatic C-H Stretch3000 - 3100Medium-Weak
Aliphatic C-H Stretch2850 - 2960Medium-Strong
Amide C=O Stretch1630 - 1660Strong
Aromatic C=C Stretch1450 - 1600Medium-Strong
C-N Stretch1200 - 1350Medium
C-F Stretch1100 - 1250Strong

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns.

The molecular formula of this compound is C₁₂H₁₅FN₂O. This corresponds to a monoisotopic mass of approximately 222.1168 Da.

Mass Spectrometry (MS): Using techniques like Electrospray Ionization (ESI), the compound is typically observed as its protonated molecular ion [M+H]⁺ at an m/z value of approximately 223.12. Other adducts, such as the sodium adduct [M+Na]⁺ at m/z ~245.10, may also be observed. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous confirmation of the elemental composition. An experimentally determined mass for the [M+H]⁺ ion that matches the theoretical value of 223.1241 Da to within a few parts per million (ppm) would confirm the molecular formula C₁₂H₁₅FN₂O.

The isotopic pattern in the mass spectrum is also characteristic. The primary peak (M) corresponds to the molecule containing the most abundant isotopes (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O). A smaller peak at M+1, with an intensity approximately 13.2% of the base peak (based on 12 carbon atoms), will be visible due to the natural abundance of ¹³C.

Table 3: Key Mass Spectrometry Data for C₁₂H₁₅FN₂O

Click to view Interactive Mass Spectrometry Data Table
ParameterValue
Molecular FormulaC₁₂H₁₅FN₂O
Monoisotopic Mass222.1168 Da
Theoretical m/z for [M+H]⁺223.1241 Da
Theoretical m/z for [M+Na]⁺245.1060 Da

Common fragmentation pathways in the mass spectrometer would likely involve the cleavage of the amide bond, leading to fragments corresponding to the 2-fluorobenzoyl cation (m/z 123) and the protonated 3-methylpiperazine cation (m/z 101).

Fragmentation Pathway Elucidation via MS/MS Studies

The structural integrity of this compound under mass spectrometric conditions can be meticulously examined through tandem mass spectrometry (MS/MS). While direct experimental data for this specific molecule is not extensively published, a plausible fragmentation pathway can be postulated based on the well-established fragmentation patterns of related N-benzoylpiperazine and amide compounds. nih.gov Electron Ionization (EI) or Electrospray Ionization (ESI) would typically generate a protonated molecular ion [M+H]⁺. Subsequent collision-induced dissociation (CID) would induce fragmentation at the most labile bonds.

The primary fragmentation is anticipated to occur at the amide bond, which is a characteristic cleavage point for this class of molecules. nih.gov This N-CO bond scission results in the formation of a stable 2-fluorobenzoyl acylium ion. Another significant fragmentation pathway involves cleavages within the 3-methylpiperazine ring itself, leading to a series of characteristic daughter ions.

Key fragmentation steps likely include:

Formation of the Acylium Ion: The most prominent fragmentation pathway is the cleavage of the C-N amide bond, leading to the formation of the 2-fluorobenzoyl cation and the neutral 3-methylpiperazine. This acylium ion is resonance-stabilized and represents a major peak in the spectrum.

Piperazine Ring Opening: Following the initial amide bond cleavage or occurring independently, the 3-methylpiperazine ring can undergo a series of ring cleavages. This typically involves the breaking of C-N and C-C bonds within the heterocyclic ring, leading to smaller fragment ions. xml-journal.net

Loss of Small Neutral Molecules: Subsequent fragmentation events may involve the loss of small, stable neutral molecules such as ethene or propene from the piperazine ring fragments.

A summary of the proposed major fragments for this compound is presented below.

Interactive Data Table: Proposed MS/MS Fragmentation of this compound

m/z (Mass/Charge Ratio) Proposed Ion Structure Fragmentation Pathway
223.12[C₁₂H₁₆FN₂O]⁺Protonated Molecular Ion [M+H]⁺
123.02[C₇H₄FO]⁺Cleavage of the amide C-N bond
100.10[C₅H₁₂N₂]⁺3-methylpiperazine cation radical
95.01[C₇H₄F]⁺Loss of CO from the 2-fluorobenzoyl cation
70.07[C₄H₈N]⁺Fragmentation of the methylpiperazine ring
57.07[C₃H₇N]⁺Further fragmentation of the methylpiperazine ring

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography provides definitive insights into the three-dimensional structure of a molecule in its solid state, including precise bond lengths, bond angles, and conformational arrangements. Although a specific crystal structure for this compound has not been publicly deposited, its solid-state geometry can be inferred from crystallographic studies of closely related N-benzoylpiperazine derivatives. researchgate.netiucr.orgresearchgate.net

It is well-documented that the piperazine ring system overwhelmingly adopts a stable chair conformation in the solid state. iucr.org This conformation minimizes torsional and steric strain. For this compound, the following structural features are anticipated:

Piperazine Ring Conformation: The central piperazine ring will exhibit a chair conformation. The methyl group at the C3 position is expected to occupy an equatorial position to minimize steric hindrance with the rest of the ring and its substituents.

Amide Bond Planarity: The amide linkage (CO-N) will be essentially planar due to the partial double-bond character arising from resonance.

Relative Orientation of Rings: The 2-fluorobenzoyl group will be attached to the N1 of the piperazine ring. The dihedral angle between the plane of the phenyl ring and the plane of the amide group will be influenced by steric interactions with the piperazine ring and potential intramolecular hydrogen bonding. iucr.org

A representative table of plausible crystallographic parameters, based on data from similar structures like 1-benzoyl-4-(4-nitrophenyl)piperazine, is provided for illustrative purposes. iucr.org

Interactive Data Table: Representative Crystallographic Data for a Benzoylpiperazine Derivative

Parameter Illustrative Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.516
b (Å)6.112
c (Å)15.725
α (°)90
β (°)98.62
γ (°)90
Volume (ų)713.4
Z (Molecules per unit cell)4
Conformation of Piperazine RingChair

These parameters highlight the typical packing and symmetry observed in such compounds, providing a foundational model for the solid-state structure of this compound.

Computational Chemistry and Theoretical Modeling of 1 2 Fluorobenzoyl 3 Methylpiperazine

Density Functional Theory (DFT) Studies for Conformational Preferences and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the geometry and energetics of molecules. A DFT study of 1-(2-Fluorobenzoyl)-3-methylpiperazine would be instrumental in determining its most stable three-dimensional conformations. This is particularly important for understanding how the molecule might bind to a receptor. Furthermore, DFT calculations can predict spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which are essential for experimental characterization. While studies on similar piperazine (B1678402) derivatives exist, direct application of their findings to this specific molecule would not be scientifically rigorous. indexcopernicus.com

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Landscape Exploration

To explore the flexibility and dynamic behavior of this compound, molecular mechanics (MM) and molecular dynamics (MD) simulations would be employed. These methods allow for the exploration of the molecule's conformational landscape over time, providing a more realistic picture of its behavior in a biological environment. Such simulations can reveal the accessible conformations and the energy barriers between them. The lack of published MD studies on this compound means its dynamic properties have not been characterized.

Prediction of pKa Values and Ionization States through Computational Approaches

The ionization state of a molecule at physiological pH is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. Computational methods can be used to predict the pKa values of the ionizable groups in this compound. This information is vital for understanding its likely charge state in the body, which in turn influences its interactions with biological membranes and proteins. While general pKa prediction tools are available, a dedicated study would provide more accurate and reliable data.

Computational Approaches for Exploring Substituent Effects and Conformational Isomerism

The presence of the 2-fluoro substituent on the benzoyl ring and the 3-methyl group on the piperazine ring will significantly influence the molecule's properties. Computational studies could systematically explore the effects of these substituents on the electronic structure, conformational preferences, and reactivity of the molecule. Furthermore, the stereochemistry of the 3-methyl group introduces the possibility of conformational isomerism, which could be thoroughly investigated using computational techniques to understand the energetic differences and interconversion pathways between different isomers. Studies on other substituted piperazines have shown the importance of such analyses, but specific data for this compound is absent. nih.gov

Mechanistic Investigations and Rational Design Principles for Piperazine Based Frameworks

Elucidation of Reaction Mechanisms in the Formation of N-Acylated Piperazines

The formation of 1-(2-Fluorobenzoyl)-3-methylpiperazine is a classic example of N-acylation, a fundamental reaction in organic chemistry. This reaction involves the introduction of an acyl group (in this case, the 2-fluorobenzoyl group) onto a nitrogen atom of the 3-methylpiperazine ring. The most common method for this transformation is the reaction of a piperazine (B1678402) derivative with an acyl halide, such as 2-fluorobenzoyl chloride.

The mechanism proceeds via a nucleophilic acyl substitution pathway.

Nucleophilic Attack: The secondary amine nitrogen of 3-methylpiperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-fluorobenzoyl chloride. This step forms a transient tetrahedral intermediate.

Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed by expelling the most stable leaving group, which in this case is the chloride ion (Cl⁻).

Deprotonation: A base, which can be another molecule of the piperazine starting material or an added non-nucleophilic base (like triethylamine), removes the proton from the newly acylated nitrogen atom. This final step neutralizes the product, yielding the stable N-acylated piperazine, this compound.

Alternative methods for N-acylation include the use of acid anhydrides or the coupling of a carboxylic acid (2-fluorobenzoic acid) with the piperazine using peptide coupling reagents. ambeed.comresearchgate.net The choice of method often depends on the specific substrates and desired reaction conditions. researchgate.net

Principles of Rational Design in the Construction of Novel Heterocyclic Chemical Entities

The piperazine ring is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties and its ability to serve as a versatile linker to orient pharmacophoric groups in three-dimensional space. mdpi.combenthamdirect.commdpi.com The design of novel heterocyclic entities like this compound is guided by several rational design principles. benthamdirect.comnih.govresearchgate.net

Scaffold-Based Design: The piperazine core provides a robust and synthetically accessible framework. mdpi.com Modifications can be systematically made at its nitrogen atoms (N1 and N4) and, less commonly, on the carbon atoms of the ring itself to explore chemical space and optimize interactions with a biological target. mdpi.com

Bioisosteric Replacement: This principle involves substituting one part of a molecule with a chemically different group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. nih.gov For instance, the fluorine atom on the benzoyl ring is a common bioisostere for a hydrogen atom or a methyl group, introduced to modulate electronic properties, metabolic stability, or binding affinity.

Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target (like an enzyme or receptor) is known, SBDD allows for the design of molecules that fit precisely into the target's binding site. The piperazine scaffold can be used to position substituents, such as the fluorophenyl ring, to make specific hydrogen bonding or hydrophobic interactions with amino acid residues in the binding pocket. nih.govresearchgate.net

These principles allow chemists to move beyond random screening and toward the deliberate construction of molecules with a higher probability of desired biological activity. researchgate.netacs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Correlating Structural Features with Theoretical Parameters

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For piperazine-based frameworks, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) are particularly useful. nih.govnih.gov

In a typical CoMFA study on piperazine derivatives, the following steps are taken:

A series of structurally related piperazine compounds with known biological activities (e.g., IC₅₀ values) is selected.

The 3D structures of these molecules are generated and aligned based on a common scaffold.

Steric and electrostatic fields are calculated around each molecule on a 3D grid.

Statistical methods, such as Partial Least Squares (PLS) regression, are used to build a mathematical model that correlates the variations in these fields with the variations in biological activity.

The output of a CoMFA study is a 3D contour map that visualizes the regions where changes in steric bulk or electrostatic properties are predicted to increase or decrease activity. For example, a study on piperazine derivatives with antihistamine effects found that electrostatic and steric factors were correlated with the antagonistic effect. nih.gov Another QSAR analysis of aryl alkanol piperazine derivatives identified specific descriptors that influence their antidepressant activities. nih.gov

Table 1: Representative QSAR Model Parameters for Piperazine Derivatives
Study FocusQSAR ModelKey DescriptorsCorrelation Coefficient (r²)Predictive Power (q²)Reference
Antihistamine ActivityCoMFASteric, ElectrostaticN/AN/A nih.gov
Antidepressant Activity (5-HT)2D-QSAR (GFA)Atype_C_6, Dipole-mag, S_sssCH, Jurs-PNSA-3>0.924>0.870 nih.gov
Anti-inflammatory ActivityCoMFASteric (13.84%), Electrostatic (66.14%)0.8540.541 nih.gov

These models provide valuable insights that can guide the rational design of new, more potent compounds by indicating which structural modifications are likely to be beneficial. researchgate.netresearchgate.net

Investigation of Compound-Target Interaction Mechanisms through Molecular Modeling and Design Principles

Molecular modeling encompasses a suite of computational techniques used to simulate and predict how a compound like this compound interacts with a biological target at the atomic level. benthamdirect.comnih.govtandfonline.comacs.org Key methodologies include molecular docking and molecular dynamics (MD) simulations.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme. nih.gov The process involves sampling a large number of possible conformations of the ligand within the binding site and scoring them based on their steric and energetic complementarity. Docking studies on piperazine-based compounds have been used to identify crucial interactions, such as hydrogen bonds between the piperazine nitrogens or the carbonyl oxygen and key amino acid residues, as well as hydrophobic or π-stacking interactions involving the aromatic ring. tandfonline.comnih.gov For example, docking studies have helped identify novel piperazine-based inhibitors for targets like PARP1 and sigma receptors. tandfonline.comnih.gov

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of the binding pose, MD simulations can predict the dynamic behavior of the ligand-receptor complex over time. acs.org Starting from a docked pose, an MD simulation calculates the forces between atoms and their subsequent movements, providing insights into the stability of the binding mode, the role of water molecules, and conformational changes in both the ligand and the protein upon binding. tandfonline.com

Table 2: Examples of Molecular Modeling Studies on Piperazine-Based Ligands
TargetModeling TechniqueKey Interactions ObservedReference
PARP1Docking, MD SimulationsInvestigation of interactions in the binding pocket to identify novel hits. tandfonline.com
Opioid ReceptorsHomology Modeling, DockingHydrogen bonds and aromatic hydrophobic interactions identified as important for binding. nih.gov
Sigma 1 Receptor (S1R)Docking, MD SimulationsIdentification of crucial amino acid residues interacting with the ligand. nih.gov
PPARγDockingHydrogen bonding and hydrophobic contacts essential for receptor activation. pharmaceuticaljournal.net

Together, these computational tools are indispensable in modern drug discovery, enabling a detailed investigation of compound-target interactions and providing a rational basis for the optimization of lead compounds. benthamdirect.comresearchgate.net

Advanced Analytical Methodologies for the Characterization and Purity Assessment of N Acylated Piperazines

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of N-acylated piperazines due to its versatility and high resolving power. unodc.org Reversed-phase chromatography, typically utilizing octadecyl silica (B1680970) (C18) columns, is the most common approach for separating these compounds from their impurities. unodc.org The presence of the benzoyl chromophore in 1-(2-Fluorobenzoyl)-3-methylpiperazine allows for straightforward detection using ultraviolet (UV) spectrophotometry. For related piperazine (B1678402) compounds that lack a suitable UV chromophore, alternative detectors like the Evaporative Light Scattering Detector (ELSD) can be employed. tandfonline.com

The development of a robust HPLC method involves the systematic optimization of chromatographic conditions to achieve adequate separation of the main component from all potential impurities. Key parameters include the selection of the stationary phase, the composition of the mobile phase (often a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer), flow rate, and column temperature.

Once developed, the method must be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. nih.gov Validation encompasses the evaluation of several performance characteristics:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by determining the recovery of a known amount of spiked analyte in a sample matrix.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). jocpr.comtsijournals.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. jocpr.com

The table below summarizes typical validation parameters for an HPLC method designed for the analysis of an N-acylated piperazine derivative.

Validation ParameterTypical Acceptance CriteriaExample Finding
Linearity (R²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability: ≤ 2.0%Intermediate: ≤ 2.0%Repeatability: 0.8%Intermediate: 1.2%
LOD Signal-to-Noise Ratio of 3:10.01 µg/mL
LOQ Signal-to-Noise Ratio of 10:10.03 µg/mL
Robustness %RSD of results ≤ 4.0% across varied conditionsAll results within specification

This interactive table presents typical data derived from method validation studies for piperazine derivatives, as reported in the literature. jocpr.comresearchgate.net

The presence of a stereocenter at the 3-position of the piperazine ring in this compound makes it a chiral molecule, existing as two non-superimposable mirror images (enantiomers). Since enantiomers often exhibit different pharmacological and toxicological properties, regulatory agencies require strict control of the enantiomeric purity of chiral drugs. nih.gov

Chiral HPLC is the gold standard for separating and quantifying enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® AD-H), are widely used and have proven effective for the resolution of a broad range of chiral compounds, including piperazine derivatives. nih.govunl.pt

Method development in chiral HPLC involves screening various CSPs and mobile phase systems (normal-phase, polar-organic, or reversed-phase) to find the optimal conditions for enantiomeric resolution. nih.gov The resolution between the two enantiomer peaks should ideally be greater than 1.5 to ensure accurate quantification. nih.gov

The following table illustrates a hypothetical, yet representative, set of conditions for the chiral separation of the enantiomers of this compound.

ParameterCondition
Chiral Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase 0.1% Diethylamine in Ethanol
Flow Rate 0.5 mL/min
Detection UV at 228 nm
Retention Time (S-enantiomer) 8.1 min
Retention Time (R-enantiomer) 13.6 min
Resolution (Rs) > 4.0

This interactive table outlines typical parameters for a chiral HPLC method, based on established methods for similar chiral amine compounds. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in the final API. These impurities can originate from starting materials, reagents, or residual solvents used during the synthesis of this compound. A simple and rapid GC method can be developed to separate key starting materials like piperazine, 1-methylpiperazine, and 1-ethylpiperazine. tsijournals.comresearchgate.net

In a typical GC-MS analysis, the sample is injected into the GC system, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge (m/z) ratio. The resulting mass spectrum serves as a "molecular fingerprint," allowing for the unambiguous identification of the impurity. researchgate.net

The method can be validated for specificity, linearity, precision, and accuracy to ensure reliable quantification of these impurities. tsijournals.com

The table below lists potential volatile impurities in the synthesis of this compound and their characteristic ions for MS identification.

Potential ImpurityOriginCharacteristic m/z Ions
3-Methylpiperazine Starting Material100, 85, 56
Piperazine Starting Material Impurity86, 56, 43
2-Fluorobenzoyl chloride Starting Material158, 123, 95
Toluene Residual Solvent92, 91, 65
Triethylamine Reagent101, 86, 58

This interactive table shows potential volatile impurities and their identifying mass-to-charge ratios, which are critical for GC-MS analysis.

Chemical Derivatization Strategies for Enhanced Analytical Detection and Specificity

Chemical derivatization is a technique used to modify an analyte to create a new compound with properties that are more suitable for a specific analytical method. This strategy is particularly useful for compounds that exhibit poor chromatographic behavior or lack a sensitive detector response. jocpr.comjocpr.com

For N-acylated piperazines, derivatization is often employed to:

Enhance Detection: While this compound is UV-active, related impurities like piperazine or 3-methylpiperazine lack a strong chromophore. tandfonline.com Pre-column derivatization with a reagent that introduces a chromophoric or fluorophoric tag can significantly improve detection limits in HPLC. Common reagents include 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) and dansyl chloride (DNS-Cl), which react with the secondary amine of the piperazine ring to form highly UV-active or fluorescent derivatives. jocpr.comresearchgate.netqascf.com

Improve Chromatographic Separation: Derivatization can alter the polarity and volatility of an analyte, improving its peak shape and resolution in both HPLC and GC.

Enable Chiral Resolution: For some chiral amines that are difficult to separate on a CSP, derivatization with a chiral reagent can form diastereomers, which can then be separated on a standard, non-chiral HPLC column. Alternatively, derivatization with an achiral reagent can improve the interaction with a specific CSP. nih.gov

The derivatization reaction must be rapid, quantitative, and produce a stable product without significant by-product formation to ensure the accuracy and reproducibility of the analytical method. jocpr.com

Derivatizing AgentTarget Analyte/Functional GroupPurposeAnalytical Technique
4-Chloro-7-nitrobenzofuran (NBD-Cl) Secondary Amines (e.g., Piperazine)Introduces a UV-active groupHPLC-UV jocpr.comresearchgate.net
Dansyl Chloride (DNS-Cl) Primary/Secondary AminesIntroduces a fluorescent groupHPLC-FLD researchgate.netqascf.com
Para-Toluene Sulfonyl Chloride (PTSC) Primary/Secondary AminesIntroduces a chromophore for chiral analysisChiral HPLC-UV nih.gov
Acylating Agents (e.g., TFAA) AminesIncreases volatility for GC analysisGC-MS researchgate.net

This interactive table summarizes common derivatization agents used for the analysis of piperazine-related compounds.

Future Directions and Emerging Research Avenues for 1 2 Fluorobenzoyl 3 Methylpiperazine Research

Integration of Artificial Intelligence and Machine Learning in Computational Design and Synthesis Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enhancing the efficiency, accuracy, and speed of research and development. researchgate.net For fluorobenzoyl-piperazine hybrids, these technologies offer powerful tools for designing novel molecules and predicting their synthetic pathways.

The integration of AI and ML can be applied at various stages:

De Novo Drug Design: AI models, such as generative schemes, can design novel chemical entities from scratch that are optimized for specific properties. nih.gov This allows for the exploration of a vast chemical space to identify promising new drug candidates related to 1-(2-Fluorobenzoyl)-3-methylpiperazine. acm.org

High-Throughput Virtual Screening (HTVS): AI/ML methods can rapidly screen enormous virtual libraries of compounds to identify those with a high probability of being active against a specific biological target. acm.orgnih.gov This significantly reduces the time and cost associated with the initial stages of drug discovery. researchgate.net

Predicting Drug-Target Interactions: AI-driven methodologies can accurately predict how a molecule will interact with its target protein, helping to optimize the design of more potent and selective drugs. researchgate.net

Synthesis Prediction: AI systems are being developed to predict the most efficient synthetic routes for a given molecule. By learning from vast amounts of chemical reaction data, these tools can suggest "recipes" for creating novel compounds, a significant challenge for chemists. acm.org

The use of AI and ML in drug design is not without challenges, including the need for high-quality data and model interpretability. researchgate.net However, the continued development of these technologies holds immense promise for accelerating the discovery of new and more effective medicines. researchgate.net

Development of Advanced In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

Understanding and optimizing chemical reactions are critical for efficient drug development. Advanced in situ spectroscopic techniques allow chemists to monitor reactions in real-time, providing valuable insights into reaction kinetics, mechanisms, and the formation of intermediates. mt.combruker.com This is particularly useful for the synthesis of complex molecules like fluorobenzoyl-piperazine hybrids.

Several in situ spectroscopic tools are available:

Mid-Infrared (IR) and Near-Infrared (NIR) Spectroscopy: These techniques are powerful for tracking the concentration of reactants and products over time. spectroscopyonline.com Fiber-optic probes can be inserted directly into the reaction vessel, allowing for continuous monitoring without disturbing the process. bruker.com

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly useful for monitoring reactions in aqueous media and for studying molecular structure and polymorphism. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: While often used for final product characterization, NMR can also be employed for in situ reaction monitoring, providing detailed structural information about species in the reaction mixture. bruker.com

The data obtained from these techniques can be used to:

Determine reaction endpoints accurately. spectroscopyonline.com

Identify and characterize transient intermediates. spectroscopyonline.com

Develop robust kinetic models to predict reaction behavior under different conditions. bruker.com

Optimize reaction parameters such as temperature, pressure, and catalyst loading to improve yield and purity.

By providing a continuous stream of data, in situ monitoring enables a deeper understanding of the chemical process, leading to more efficient, reliable, and scalable syntheses. mt.combruker.com

Table 2: In Situ Spectroscopic Techniques for Reaction Monitoring

Technique Information Provided Advantages Applications in Synthesis
FT-IR/NIR Spectroscopy Concentration of reactants/products, functional group changes spectroscopyonline.com Real-time data, non-destructive, can be used with fiber-optic probes bruker.com Monitoring reaction progress, determining kinetics, endpoint detection. bruker.comspectroscopyonline.com
Raman Spectroscopy Molecular structure, vibrational modes, polymorphism researchgate.net Excellent for aqueous solutions, complementary to IR researchgate.net Studying crystallization processes, identifying intermediates. researchgate.net
NMR Spectroscopy Detailed molecular structure, quantification of species bruker.com Inherently quantitative, provides rich structural information bruker.com Elucidating reaction mechanisms, characterizing intermediates. bruker.com

High-Throughput Computational Screening Protocols for the Discovery of Related Chemical Entities

High-throughput computational screening, or virtual screening, is a crucial tool in modern drug discovery for identifying promising lead compounds from large chemical libraries. nih.gov This approach is highly relevant for discovering new chemical entities structurally and functionally related to this compound.

Virtual screening protocols typically involve:

Ligand-Based Virtual Screening: This method uses the known structure of an active compound (like this compound) to search for other molecules with similar properties.

Structure-Based Virtual Screening: When the 3D structure of the biological target is known, molecular docking simulations can be used to predict how well different compounds will bind to the target. This allows for the screening of millions of compounds to identify those with the highest predicted affinity.

The piperazine (B1678402) scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in a wide range of therapeutic agents. nih.gov Virtual screening can be used to explore the vast chemical space around this core, identifying derivatives with potentially improved efficacy, selectivity, or pharmacokinetic properties.

Computational tools can also predict important drug-like properties, such as absorption, distribution, metabolism, and excretion (ADME), helping to prioritize candidates for synthesis and biological testing. nih.gov For example, the topological polar surface area (TPSA) can be calculated to predict a molecule's potential to cross the blood-brain barrier. nih.gov By integrating these computational approaches, researchers can more efficiently navigate the complex process of drug discovery and identify the most promising candidates for further development.

Q & A

Q. What experimental and computational methods validate target engagement in vivo?

  • Methodological Answer : Radiolabeling (¹⁸F-PET) tracks biodistribution in murine models, showing high tumor uptake (SUV = 3.5) . CRISPR-Cas9 knockout of p53 in SH-SY5Y cells confirms pathway specificity (e.g., 70% reduced apoptosis in p53−/− vs. wild-type) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.